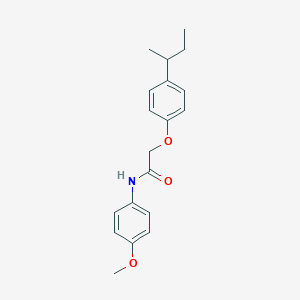
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as BMS-986, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for treating various diseases.
Mécanisme D'action
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide works by selectively binding to androgen receptors in the body, which are primarily found in skeletal muscle, bone, and the prostate gland. This binding leads to an increase in muscle mass and bone density, while also reducing the size of the prostate gland. 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown a high degree of selectivity, meaning it does not bind to other receptors in the body, which reduces the risk of side effects.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to increase muscle mass and strength in preclinical models, making it a potential treatment for muscle wasting disorders such as sarcopenia. It also increases bone density, making it a potential treatment for osteoporosis. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to reduce the size of the prostate gland, making it a potential treatment for benign prostatic hyperplasia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its high degree of selectivity, which reduces the risk of side effects. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide research. One direction is to investigate its potential in treating breast cancer and other hormone-related disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, starting from the reaction of 4-sec-butylphenol with chloroacetyl chloride to form 2-(4-sec-butylphenoxy)acetamide. This intermediate is then reacted with 4-methoxyaniline in the presence of a base and a catalyst to obtain the final product, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating muscle wasting, osteoporosis, and benign prostatic hyperplasia. Additionally, 2-(4-sec-butylphenoxy)-N-(4-methoxyphenyl)acetamide has been investigated for its potential in treating breast cancer, endometriosis, and other hormone-related disorders.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-5-9-18(10-6-15)23-13-19(21)20-16-7-11-17(22-3)12-8-16/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clé InChI |
VIXGPCUXOJWAOC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251434.png)
![2-(4-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251437.png)
![5-bromo-2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251439.png)
![4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251440.png)
![2-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251441.png)
![4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251443.png)